N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide
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Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide is an organic compound that belongs to the class of acetamides This compound features a sulfanyl group attached to an acetamide backbone, with bromine and chlorine substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the acetamide with a thiol compound in the presence of a suitable catalyst.
Substitution Reactions: The bromine and chlorine substituents can be introduced through halogenation reactions using bromine and chlorine sources.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the sulfanyl group.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or modified sulfanyl groups.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-2-(4-fluorophenyl)sulfanylacetamide
- N-(4-chloro-2,6-dimethylphenyl)-2-(4-bromophenyl)sulfanylacetamide
- N-(4-bromo-2,6-dimethylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide is unique due to its specific combination of bromine and chlorine substituents, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-10-7-12(17)8-11(2)16(10)19-15(20)9-21-14-5-3-13(18)4-6-14/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJNBZYWOQOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=CC=C(C=C2)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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